molecular formula C16H14FN3O B4020606 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol

2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol

Cat. No. B4020606
M. Wt: 283.30 g/mol
InChI Key: AQWJSDWTLYSYAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol, typically involves catalyst-free, one-pot, and multi-component reactions, offering several advantages including operational simplicity, higher yields, shorter reaction times, and eco-friendly conditions. For instance, a reported method involves the reaction of 2-aminobenzophenones with isatins or aromatic benzaldehydes and ammonium acetate in ethanol, under catalyst-free conditions, to yield quinazoline derivatives with excellent yields (Kamal et al., 2015). Similarly, nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has been employed for one-pot cascade synthesis of quinazolin-4(3H)-ones, showcasing an efficient and environmentally benign method (Parua et al., 2017).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by single-crystal X-ray diffraction, demonstrating their diverse structural features. For example, fluorine-substituted quinazolin-2-amine derivatives have shown interesting structural characteristics, including the formation of multiple hydrogen bonds and π-π interactions, leading to a 3D network structure (Sun et al., 2019).

Chemical Reactions and Properties

Quinazoline derivatives engage in various chemical reactions, including cascade reactions, dehydrogenative couplings, and cyclization processes, to form complex structures. Iron-catalyzed reactions, for example, allow for the synthesis of quinazolines through oxidative trapping of ammonia and intramolecular cyclization (Gopalaiah et al., 2017).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, crystalline structure, and melting points, are crucial for their application in various fields. The solubility and improved physical properties of certain quinazoline derivatives have been enhanced through the introduction of fluorine substituents, making them more applicable in aqueous solutions (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity, stability, and interaction with other molecules, play a significant role in their biological and chemical utility. Studies have explored their potential as inhibitors, sensors, and antimicrobial agents, demonstrating the versatility of quinazoline derivatives in chemical and biological contexts (Alagarsamy et al., 2016).

properties

IUPAC Name

2-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-7-3-1-5-11(13)16-19-14-8-4-2-6-12(14)15(20-16)18-9-10-21/h1-8,21H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWJSDWTLYSYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-Fluorophenyl)quinazolin-4-yl]amino}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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